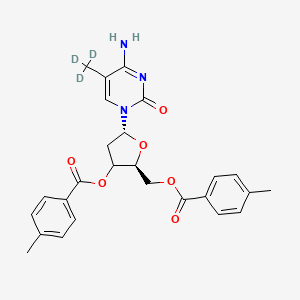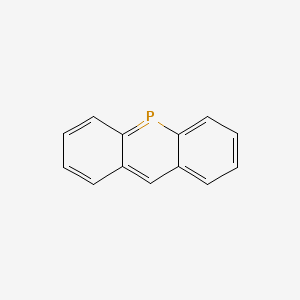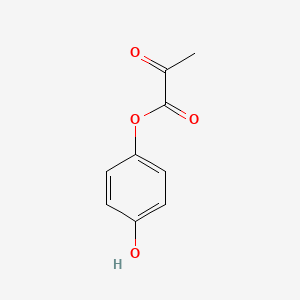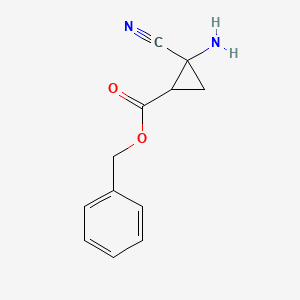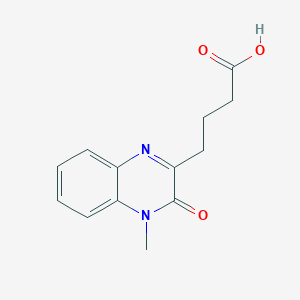
4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid can be achieved through various synthetic routes One common method involves the condensation of 2-nitroaniline with a suitable diketone, followed by reduction and cyclization to form the quinoxaline core
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoxaline-based compounds.
Scientific Research Applications
4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of materials with specific functionalities, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
- 3-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)propanoic acid
- 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid
Uniqueness
4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid side chain. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
1501-34-4 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-(4-methyl-3-oxoquinoxalin-2-yl)butanoic acid |
InChI |
InChI=1S/C13H14N2O3/c1-15-11-7-3-2-5-9(11)14-10(13(15)18)6-4-8-12(16)17/h2-3,5,7H,4,6,8H2,1H3,(H,16,17) |
InChI Key |
TYPMCOYDZFBCLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
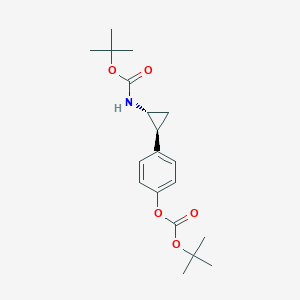
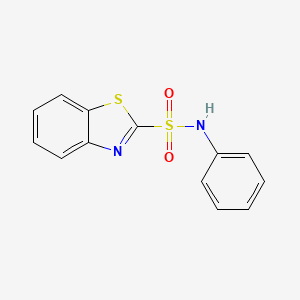
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
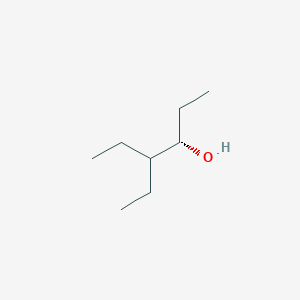
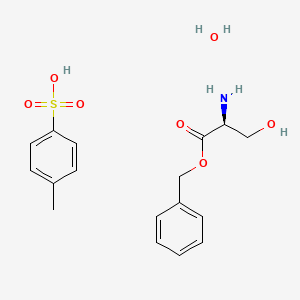
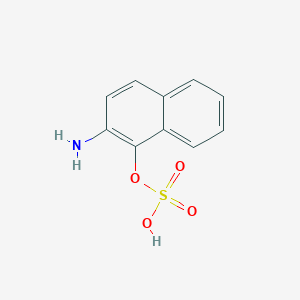
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
